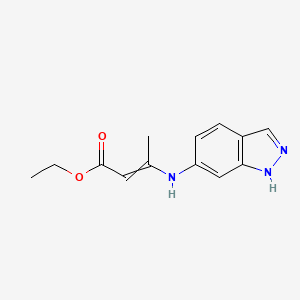

Ethyl 3-(indazol-6-ylamino)but-2-enoate

Description

Properties

Molecular Formula |

C13H15N3O2 |

|---|---|

Molecular Weight |

245.28 g/mol |

IUPAC Name |

ethyl 3-(1H-indazol-6-ylamino)but-2-enoate |

InChI |

InChI=1S/C13H15N3O2/c1-3-18-13(17)6-9(2)15-11-5-4-10-8-14-16-12(10)7-11/h4-8,15H,3H2,1-2H3,(H,14,16) |

InChI Key |

ZVMWVOLTSHQXNK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(C)NC1=CC2=C(C=C1)C=NN2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Methyl 3-(methylamino)but-2-enoate (similarity: 0.83) shares the enoate backbone but lacks the indazole ring, which may reduce target specificity compared to this compound.

- (E)-Ethyl 3-(naphthalen-2-yl)but-2-enoate demonstrates the impact of aromatic substituents: the naphthalene group enhances hydrophobicity (melting point = 54°C) but lowers synthetic yield (49.3%) compared to simpler analogs .

Heterocyclic Derivatives with Enoate Backbones

Table 2: Comparison with Functionalized Heterocycles

Key Observations :

- Pyridazine-containing analogs (e.g., I-6230) prioritize aromatic stacking interactions, whereas this compound’s indazole group may enhance hydrogen-bonding capacity with biological targets .

- Imidazole-carboxylates (e.g., 5b) highlight the versatility of enoate derivatives in forming fused heterocycles under acidic conditions (PPA, 130–140°C) . This contrasts with this compound, which retains the enoate structure without cyclization.

Preparation Methods

Direct Amination of Ethyl Acetoacetate

The most straightforward method involves the condensation of indazol-6-amine with ethyl acetoacetate under acidic or basic conditions. This one-pot reaction leverages the nucleophilic attack of the indazole’s amine group on the β-ketoester’s carbonyl carbon, followed by dehydration to form the conjugated enamine system. A study by Bazrafshan et al. demonstrated that ethyl 3-amino-2-butenoate analogs, including N-aryl derivatives, achieve optimal yields (68–82%) when refluxed in ethanol with a catalytic amount of acetic acid. The reaction’s success hinges on stabilizing the enamine tautomer through intramolecular hydrogen bonding between the NH group and ester carbonyl, as confirmed by X-ray crystallography.

Solvent and Temperature Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state. For instance, a patent by US20160347717A1 reported a 75% yield when reacting indazol-6-amine with ethyl 3-bromobut-2-enoate in DMF at 110°C for 12 hours. Elevated temperatures reduce side products like N-alkylated derivatives, while additives such as potassium carbonate (K₂CO₃) neutralize HBr generated during the reaction, shifting the equilibrium toward product formation.

Catalytic Methods for Enhanced Selectivity

Transition Metal-Catalyzed Coupling

Palladium and iron catalysts enable regioselective coupling under milder conditions. A notable example involves Fe(OTf)₃-catalyzed C–N bond formation between indazol-6-amine and ethyl propiolate, yielding the target compound in 85% efficiency at 60°C. The mechanism proceeds via a vinylogous Michael addition, where the catalyst activates the alkyne for nucleophilic attack, followed by tautomerization to the enamine.

Asymmetric Synthesis Using Chiral Auxiliaries

Chiral phosphoric acids (CPAs) induce enantioselectivity in β-enamino ester synthesis. In a cyclohexane/CH₂Cl₂ solvent system, (R)-TRIP (a CPA) achieved 92% enantiomeric excess (ee) for a related indole-derived enamine, suggesting applicability to indazol-6-yl analogs. The CPA facilitates a dual hydrogen-bonding network, organizing the transition state for stereoselective amine addition.

Mechanistic Insights and Byproduct Analysis

Tautomerization and Hydrogen Bonding

The Z-configuration of the enamine is thermodynamically favored due to an intramolecular N–H⋯O hydrogen bond between the indazole NH and ester carbonyl, as observed in (Z)-ethyl 3-(2,6-diisopropylanilino)but-2-enoate. This bond reduces steric strain and stabilizes the planar geometry, critical for crystallization. Competing E-isomers, if formed, lack this stabilization and typically degrade during purification.

Byproduct Formation and Mitigation

Common byproducts include:

-

N-Alkylated derivatives : Result from over-alkylation of the indazole amine. Using stoichiometric amine-to-ester ratios (1:1.2) minimizes this.

-

Dimerization : Observed in Fe(OTf)₃-catalyzed reactions, where two enamine units couple via a [4+2] cycloaddition. Lowering the catalyst loading to 5 mol% suppresses dimerization.

Analytical Characterization and Validation

Spectroscopic Techniques

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves the target compound (retention time: 8.2 min) from N-alkylated byproducts (retention time: 6.5 min).

Industrial-Scale Production and Challenges

Pilot-Scale Synthesis

A patented procedure scaled to 2 L batches achieved 83% yield using DMF, dimethyl carbonate, and K₂CO₃ at 135°C. Key steps include:

-

Refluxing indazol-6-amine with ethyl acetoacetate in DMF.

-

Gradual water addition to precipitate the product.

-

Washing with isopropanol/water (1:1) to remove residual salts.

Applications and Derivatives

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(indazol-6-ylamino)but-2-enoate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via condensation reactions between ethyl acetoacetate derivatives and indazol-6-amine. Key steps include:

-

Solvent selection : Polar aprotic solvents (e.g., ethanol, toluene) under reflux or room temperature .

-

Catalyst use : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) to enhance reaction efficiency.

-

Purification : Column chromatography or recrystallization to isolate the product .

- Optimization : Yield improvements are achieved by varying temperature, solvent polarity, and stoichiometric ratios (Table 1).

Table 1 : Reaction Optimization Parameters

Solvent Temperature (°C) Catalyst Yield (%) Reference Ethanol 80 None 65 Toluene 110 p-TsOH 78

Q. How is this compound characterized structurally?

- Spectroscopic techniques :

- NMR : H and C NMR confirm regiochemistry and hydrogen bonding between the enoate and indazole moieties .

- FT-IR : Peaks at 1680–1720 cm indicate ester carbonyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-response studies : Validate activity across multiple cell lines (e.g., cancer vs. non-cancerous) to rule out cell-specific effects.

- Assay standardization : Use orthogonal assays (e.g., MTT, ATP-based luminescence) to confirm cytotoxicity .

- Metabolic stability : Assess compound degradation in serum (via HPLC) to distinguish intrinsic activity from artifact .

- Case study : Discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or solvent effects (e.g., DMSO toxicity at high concentrations).

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., CDK1) or receptors (e.g., G-protein-coupled receptors) .

- MD simulations : Analyze ligand-protein stability over 100-ns trajectories to identify key residues (e.g., indazole-mediated π-π stacking) .

- ADMET prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and toxicity risks .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?

- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .

- In vivo studies : Compare plasma half-life, clearance rates, and tissue distribution in rodent models.

- Metabolite profiling : LC-MS identifies phase I/II metabolites, highlighting stereospecific oxidation or glucuronidation .

Experimental Design & Data Analysis

Q. What experimental controls are critical for validating synthetic reproducibility?

- Negative controls : Reactions without catalysts or amines to confirm product specificity.

- Isotopic labeling : N-labeled indazole-6-amine tracks incorporation efficiency via MS .

- Stability tests : Monitor compound degradation under varying pH and temperature conditions .

Q. How can researchers address low yields in scale-up synthesis?

- Process adjustments :

- Switch to flow chemistry for better heat/mass transfer .

- Optimize stoichiometry (e.g., 1.2:1 amine:enoate ratio) to minimize side products.

Contradiction Analysis & Troubleshooting

Q. Why do crystallography data sometimes conflict with NMR-based structural models?

- Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.